molecular formula C10H9NO2S B1470862 [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine CAS No. 1447964-75-1

[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine

Cat. No.: B1470862
CAS No.: 1447964-75-1
M. Wt: 207.25 g/mol
InChI Key: AHVHODLTLNNKRP-UHFFFAOYSA-N
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Description

[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine is a high-purity chemical compound supplied for laboratory research use. With the CAS Number 1447964-75-1 and a molecular formula of C10H9NO2S, this molecule belongs to the class of heterocyclic building blocks, which are crucial in modern chemical synthesis and drug discovery . The structure incorporates both furan and thiophene rings, making it a valuable scaffold for developing novel ligands in coordination chemistry. Research on analogous structures, such as imine derivatives of furan-2-ylmethanamine, demonstrates their utility as ligands for metal complexes, which are explored for their potential photophysical, catalytic, and biological properties . As a bifunctional building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules, including Schiff bases and other pharmacologically relevant heterocycles. It is strictly for research use in fields such as medicinal chemistry, materials science, and as a precursor in organic synthesis. This product is labeled with the MDL number MFCD29034440 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVHODLTLNNKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach

A representative synthetic route involves the following steps:

  • Preparation of 5-(Furan-2-carbonyl)thiophene Intermediate:

    • The carbonyl group is introduced by acylation of the thiophene ring with a furan-2-carbonyl chloride or equivalent reagent.
    • This step often uses organic solvents such as dichloromethane under inert atmosphere (e.g., nitrogen) to prevent side reactions.
    • Base catalysts like triethylamine neutralize the generated acid.
  • Introduction of the Aminomethyl Group:

    • The aminomethyl substituent is introduced via nucleophilic substitution or reductive amination on the 5-position of the thiophene ring.
    • Reductive amination typically involves reacting the corresponding aldehyde or ketone intermediate with ammonia or primary amines in the presence of reducing agents like sodium borohydride or catalytic hydrogenation.
  • Purification:

    • The crude product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization to achieve high purity.

Catalysts and Reagents

Step Reagents/Catalysts Solvents Conditions Notes
Carbonylation of thiophene Furan-2-carbonyl chloride, triethylamine Dichloromethane Room temperature to reflux Inert atmosphere (N2) recommended
Aminomethyl group introduction Ammonia or primary amine, NaBH4 or Pd/C Ethanol, THF Mild heating (40–80°C), hydrogen atmosphere for Pd/C Reductive amination preferred
Purification Silica gel chromatography Hexane/ethyl acetate Ambient temperature To isolate pure target compound

Research Findings and Optimization

  • The reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence the yield and purity of this compound.
  • Triethylamine acts as a base to scavenge HCl formed during acylation, improving reaction efficiency.
  • Reductive amination with sodium borohydride provides a mild and effective method to introduce the aminomethyl group without over-reduction of the heterocyclic rings.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is an alternative for amine introduction, offering high selectivity.
  • Purification by silica gel chromatography ensures removal of side products and unreacted starting materials, yielding a product suitable for biological or pharmacological studies.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Outcome/Effect
Solvent Dichloromethane, Ethanol, THF Good solubility and reaction medium
Base Catalyst Triethylamine Neutralizes acid, improves yield
Reducing Agent Sodium borohydride, Pd/C + H2 Efficient aminomethyl introduction
Temperature 25–80°C Higher temperature favors reaction rate but may cause side reactions
Reaction Time 2–12 hours Longer time improves conversion
Atmosphere Nitrogen or Hydrogen (for Pd/C) Prevents oxidation, enables hydrogenation
Purification Method Silica gel chromatography High purity product isolation
Yield Typically 60–90% Depends on optimization of above parameters

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules through various reactions such as oxidation, reduction, and substitution .

2. Biology

  • Biological Activity : Preliminary studies indicate that [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine exhibits antimicrobial and anticancer properties. Its ability to act as a ligand allows it to bind to enzymes or receptors, potentially modulating their activity .

3. Medicine

  • Pharmaceutical Development : The compound is being explored as an intermediate in drug development, with potential applications in treating various diseases due to its biological activity .

4. Industry

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials that require specific electronic properties imparted by the furan and thiophene rings .

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties, potentially disrupting bacterial cell membranes or interfering with metabolic pathways .

Anticancer Activity

Studies have highlighted its potential anticancer effects:

  • Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives have demonstrated promising results in inhibiting cancer cell growth .

Structure-Activity Relationships (SAR)

Understanding SAR is essential for optimizing the biological activity of this compound. Observations regarding structural modifications include:

ModificationEffect on Activity
Substitution on furan ringsAlters binding affinity and potency
Variation in alkyl groupsSmall groups enhance activity; larger decrease it
Presence of electron-withdrawing groupsCan increase potency against specific targets

Anticancer Studies

Research focusing on similar compounds has shown exceptional antiproliferative activity against cancer cell lines. For instance, derivatives with furan moieties have outperformed standard treatments like Combretastatin-A4, indicating that this compound may possess similar or enhanced anticancer properties.

Mechanistic Insights

Investigations into the mechanism revealed that this compound interacts with tubulin, affecting microtubule dynamics and leading to cell cycle arrest in cancer cells. Molecular docking studies have indicated favorable binding interactions at critical sites within the tubulin structure.

Antimicrobial Activity

Comparative studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Mechanism of Action

The mechanism of action of [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

Property [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine Sulfonyl Analogs (e.g., -SO2-naphthyl) Aromatic Analogs (e.g., -Ph-OCH3)
Polarity Moderate (carbonyl + amine) High (sulfonyl + amine) Low (aromatic + amine)
logP (Predicted) ~1.5–2.0 ~0.5–1.0 ~2.5–3.0
Solubility Moderate in polar solvents High in aqueous buffers Low in water
Hydrogen Bonding Capacity 2 acceptors (CO, NH2), 2 donors (NH2) 3 acceptors (SO2, NH2), 2 donors 1 acceptor (OCH3), 2 donors

Implications :

  • Sulfonyl analogs exhibit superior aqueous solubility, advantageous for intravenous formulations .

Structure-Activity Relationships (SAR)

  • Sulfonyl Linker : In LOX inhibitors, bulkier sulfonyl groups (e.g., naphthyl) enhance activity compared to smaller substituents (e.g., methyl), suggesting steric and electronic optimization is critical .
  • Furan-Carbonyl vs. Sulfonyl : The carbonyl group may engage in dipole-dipole interactions or serve as a hydrogen bond acceptor, differing from the sulfonyl group’s stronger hydrogen-bonding capacity. This could redirect binding to alternative biological targets .
  • Amine Position : The 2-methanamine group is conserved across analogs, indicating its role as a critical pharmacophore for activity .

Biological Activity

[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a thiophene moiety, which are known to contribute to its biological activity. The presence of functional groups such as the carbonyl and amine enhances its reactivity and interaction with biological targets.

Understanding the mechanism of action is crucial for elucidating the compound's biological effects:

1. Interaction with Biological Targets

  • The furan and thiophene rings may interact with various biological macromolecules, including proteins and nucleic acids, potentially inhibiting their functions.
  • The compound's structure suggests possible interactions with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

2. Biochemical Pathways

  • The compound may influence pathways related to oxidative stress and inflammation due to the presence of reactive functional groups.
  • Its potential as an anticancer agent could be linked to its ability to induce apoptosis or inhibit cell proliferation in tumor cells.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not extensively documented. However, as a small molecule:

  • Absorption : Likely good due to its low molecular weight.
  • Distribution : May distribute well in tissues owing to lipophilicity.
  • Metabolism : Expected to undergo metabolic transformations via cytochrome P450 enzymes.
  • Excretion : Primarily through renal pathways.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have demonstrated that derivatives with similar structures show effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Furan-thiophene derivatives20–40S. aureus
Furan-based compounds40–70E. coli

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : Preliminary studies suggest that compounds with similar structures can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
Cell LineIC50 (µM)Reference
MCF-713.36
DU14527.73

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Antiviral Activity : A study on structurally similar compounds demonstrated significant antiviral activity against enteroviruses, suggesting that modifications in the furan moiety can enhance efficacy .
  • Antitumor Studies : Thiosemicarbazone derivatives derived from furan have shown promising results in inhibiting tumor growth across multiple cell lines, indicating potential pathways for further exploration in drug development .

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for preparing [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine, and how can reaction conditions be optimized for higher yields? A: A common method involves a multi-step synthesis starting with thiophene-2-carbaldehyde. The aldehyde undergoes condensation with hydroxylamine hydrochloride to form an oxime intermediate, followed by reduction using zinc powder in aqueous sodium carbonate to yield (thiophen-2-yl)methanamine . The furan-2-carbonyl group is introduced via Friedel-Crafts acylation, employing a Lewis acid catalyst (e.g., AlCl₃) and furan-2-carbonyl chloride. Optimization includes controlling reaction temperature (0–5°C for acylation to prevent side reactions) and using inert atmospheres to stabilize intermediates. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Advanced Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound? A:

  • NMR Spectroscopy: ¹H NMR identifies protons on the thiophene (δ 6.8–7.2 ppm), furan (δ 7.4–7.6 ppm), and methanamine (δ 3.2–3.5 ppm). ¹³C NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 237.0425 for C₁₁H₉NO₂S).
  • X-ray Crystallography: Single-crystal analysis (using software like Mercury ) resolves bond angles and packing motifs, critical for validating stereochemistry.

Reactivity and Functionalization

Q: How does the methanamine group influence the compound’s reactivity in further derivatization? A: The primary amine enables nucleophilic reactions:

  • Acylation: Reacts with acyl chlorides (e.g., acetic anhydride) to form amides, useful for prodrug design.
  • Schiff Base Formation: Condenses with aldehydes/ketones under mild acidic conditions, creating imine linkages for coordination chemistry .
  • Cross-Coupling: Suzuki-Miyaura reactions (using boronic acids and Pd catalysts) modify the thiophene or furan rings. For example, introducing aryl groups at the 4-position of thiophene enhances π-stacking in materials science .

Biological Activity Profiling

Q: What methodologies are employed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer studies? A:

  • In Vitro Assays:
    • Cytotoxicity: MTT assay against cancer cell lines (e.g., A549 lung carcinoma) with IC₅₀ calculations .
    • Antimicrobial Screening: Disk diffusion or microdilution assays (MIC values) against S. aureus or E. coli .
  • Mechanistic Studies: Flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation probes (e.g., DCFH-DA) .

Computational Modeling

Q: How can density functional theory (DFT) predict electronic properties and interaction mechanisms of this compound? A:

  • Electronic Structure: DFT (B3LYP/6-31G* basis set) calculates HOMO-LUMO gaps to assess redox activity. For this compound, a narrow gap (~3.1 eV) suggests semiconductor potential .
  • Molecular Docking: AutoDock Vina simulates binding to biological targets (e.g., malaria PfATP4 protein), with binding affinity scores (<-7 kcal/mol indicating strong interactions) .

Handling Data Contradictions

Q: How should researchers address discrepancies in reported synthetic yields or biological activity data? A:

  • Reproducibility Checks: Validate protocols using independent catalysts (e.g., switching Zn to NaBH₄ for reductions) .
  • Statistical Analysis: Apply ANOVA to compare IC₅₀ values across multiple cell lines or assays.
  • Structural Confirmation: Re-analyze impure batches via HPLC (C18 column, acetonitrile/water mobile phase) to identify side products .

Toxicity and Safety

Q: What preliminary toxicity assessments are recommended before in vivo studies? A:

  • Acute Toxicity: Zebrafish embryo model (LC₅₀ at 96 hours post-fertilization).
  • Hepatotoxicity: ALT/AST enzyme release assays in HepG2 cells .
  • Mutagenicity: Ames test (TA98 strain) to detect frameshift mutations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine
Reactant of Route 2
[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine

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